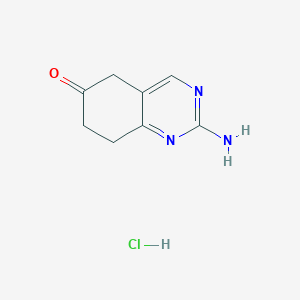

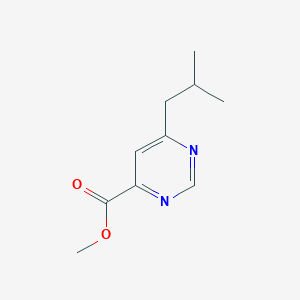

![molecular formula C18H24N6O7S2 B1472779 4-[2-[6-amino-9-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]sulfanylethyl]benzenesulfonic acid;azane](/img/structure/B1472779.png)

4-[2-[6-amino-9-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]sulfanylethyl]benzenesulfonic acid;azane

概要

説明

PSB 0777 アンモニウム塩は、強力なアデノシンA2A受容体完全アゴニストです。 これは、A1、A2B、A3などの他のアデノシン受容体サブタイプよりもアデノシンA2A受容体に対して高い選択性を示します 。 この化合物は、アデノシンA2A受容体経路を通じてさまざまな生理学的プロセスを調節する能力のために、科学研究で広く使用されてきました .

準備方法

合成経路と反応条件

PSB 0777 アンモニウム塩の合成は、コア構造、4-[2-[(6-アミノ-9-β-D-リボフラノシル-9H-プリン-2-イル)チオ]エチル]ベンゼンスルホン酸の調製から始まる複数のステップを伴います 。重要なステップには以下が含まれます。

プリンコアの形成: これには、適切なリボフラノシル誘導体とチオール含有化合物を制御された条件下で反応させることが含まれます。

スルホン化: スルホン酸基の導入は、三酸化硫黄またはクロロスルホン酸などの試薬を用いたスルホン化反応によって達成されます。

アンモニウム塩の形成: 最後のステップでは、スルホン酸を水酸化アンモニウムで中和してアンモニウム塩を形成します.

工業生産方法

PSB 0777 アンモニウム塩の工業生産は、同様の合成経路に従いますが、より大規模です。このプロセスには、高収率と純度を確保するための反応条件の最適化が含まれます。重要な考慮事項には以下が含まれます。

反応温度と時間: 収率を最大化するようにこれらのパラメータを最適化します。

化学反応の分析

反応の種類

PSB 0777 アンモニウム塩は、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は特定の条件下で酸化することができ、酸化誘導体の形成につながります。

還元: 還元反応は官能基を修飾することができ、化合物の活性を潜在的に変化させる可能性があります。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

形成される主な生成物

酸化誘導体: これらの生成物は、プリンコアまたはスルホン酸基の酸化から生じます。

還元誘導体: 還元反応は、アミンまたはアルコール誘導体の形成につながる可能性があります。

科学研究への応用

PSB 0777 アンモニウム塩は、科学研究において幅広い用途を持っています。

化学: アデノシンA2A受容体相互作用とシグナル伝達経路を研究するためのツール化合物として使用されます。

生物学: 神経伝達とシナプス可塑性の調節における役割について調査されています。

医学: 神経変性疾患、心血管疾患、炎症性疾患における潜在的な治療用途について調査されています。

科学的研究の応用

PSB 0777 ammonium salt has a wide range of applications in scientific research:

Chemistry: Used as a tool compound to study adenosine A2A receptor interactions and signaling pathways.

Biology: Investigated for its role in modulating neurotransmission and synaptic plasticity.

Medicine: Explored for potential therapeutic applications in neurodegenerative diseases, cardiovascular disorders, and inflammatory conditions.

Industry: Utilized in the development of new drugs targeting adenosine receptors

作用機序

PSB 0777 アンモニウム塩は、アデノシンA2A受容体に結合して活性化することにより効果を発揮します。 この活性化は、サイクリックアデノシンモノホスフェート(cAMP)産生やタンパク質キナーゼA(PKA)活性化など、さまざまな細胞内シグナル伝達経路の調節につながります 。 この化合物は、他のサブタイプよりもアデノシンA2A受容体に対して高い選択性を示し、標的効果を保証するため、研究において貴重なツールとなっています .

類似化合物の比較

類似化合物

CGS 21680: 同様の選択性を示しますが、異なる薬物動態特性を持つ、別のアデノシンA2A受容体アゴニストです。

NECA(5'-N-エチルカルボキサミドアデノシン): 複数のアデノシン受容体サブタイプを活性化する、非選択的なアデノシン受容体アゴニストです。

レガデノソン: 心筋灌流画像における薬理学的ストレス剤として臨床的に使用されている、選択的なアデノシンA2A受容体アゴニストです

独自性

PSB 0777 アンモニウム塩は、アデノシンA2A受容体に対する高い選択性と強力なアゴニスト活性によって独自性を備えています。 これは、アデノシンA2A受容体の選択的な活性化が必要とされる研究環境で特に役立ちます .

類似化合物との比較

Similar Compounds

CGS 21680: Another adenosine A2A receptor agonist with similar selectivity but different pharmacokinetic properties.

NECA (5’-N-Ethylcarboxamidoadenosine): A non-selective adenosine receptor agonist that activates multiple adenosine receptor subtypes.

Regadenoson: A selective adenosine A2A receptor agonist used clinically as a pharmacologic stress agent in myocardial perfusion imaging

Uniqueness

PSB 0777 ammonium salt is unique due to its high selectivity for adenosine A2A receptors and its potent agonistic activity. This makes it particularly useful in research settings where selective activation of adenosine A2A receptors is required .

特性

IUPAC Name |

4-[2-[6-amino-9-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]sulfanylethyl]benzenesulfonic acid;azane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N5O7S2.H3N/c19-15-12-16(23(8-20-12)17-14(26)13(25)11(7-24)30-17)22-18(21-15)31-6-5-9-1-3-10(4-2-9)32(27,28)29;/h1-4,8,11,13-14,17,24-26H,5-7H2,(H2,19,21,22)(H,27,28,29);1H3/t11-,13-,14+,17-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYQGFWKUGKSGCZ-VSAOVUCUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCSC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N)S(=O)(=O)O.N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1CCSC2=NC(=C3C(=N2)N(C=N3)[C@H]4[C@H]([C@@H]([C@H](O4)CO)O)O)N)S(=O)(=O)O.N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N6O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

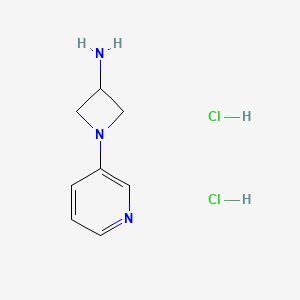

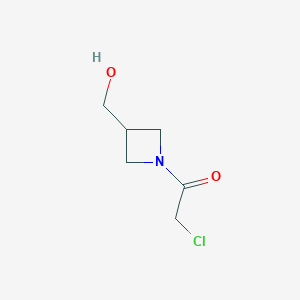

![1-Methyl-3-(trifluoromethyl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide](/img/structure/B1472697.png)

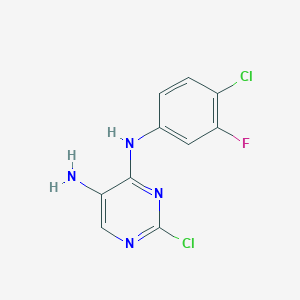

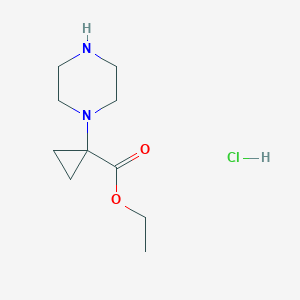

![methyl 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylate](/img/structure/B1472698.png)

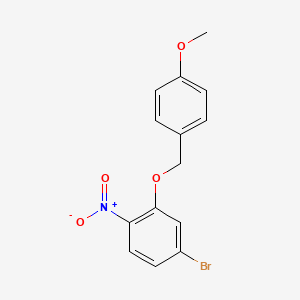

![[6-Chloro-4-(2,2-dimethyl-propionylamino)-pyridin-3-yl]-oxoacetic acid ethyl ester](/img/structure/B1472707.png)

![hexahydrofuro[3,4-c]pyridin-5(3H)-amine](/img/structure/B1472708.png)

![N-[5-Nitro-2-(trifluoromethoxy)phenyl]-2-(morpholin-4-yl)acetamide](/img/structure/B1472709.png)

![4-Sulfothiacalix[4]arene Sodium Salt](/img/structure/B1472711.png)

![2-oxo-2,5,6,7,8,9-hexahydro-1H-5,8-epiminocyclohepta[b]pyridine-3-carboxamide hydrochloride](/img/structure/B1472716.png)